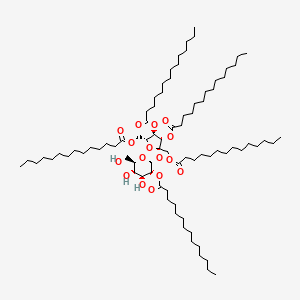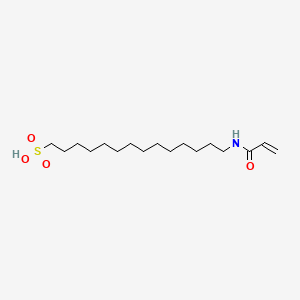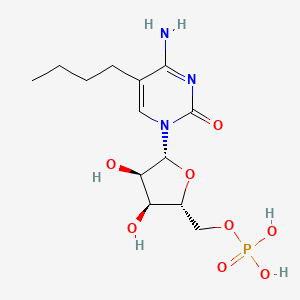
Ethyl methyl pent-2-ene-1,5-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl pent-2-ene-1,5-dioate is an organic compound with the molecular formula C8H12O4 It is a diester derived from pent-2-ene-1,5-dioic acid, where one ester group is ethyl and the other is methyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl methyl pent-2-ene-1,5-dioate can be synthesized through the esterification of pent-2-ene-1,5-dioic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methyl pent-2-ene-1,5-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are ethyl pent-2-ene-1,5-dioic acid and methyl pent-2-ene-1,5-dioic acid.
Reduction: The major products are ethyl pent-2-ene-1,5-diol and methyl pent-2-ene-1,5-diol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl methyl pent-2-ene-1,5-dioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl methyl pent-2-ene-1,5-dioate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical or chemical pathways.
Comparación Con Compuestos Similares
Ethyl methyl pent-2-ene-1,5-dioate can be compared with other similar compounds such as:
Dimethyl pent-2-ene-1,5-dioate: Both ester groups are methyl, leading to different reactivity and solubility properties.
Diethyl pent-2-ene-1,5-dioate: Both ester groups are ethyl, which may affect the compound’s boiling point and reactivity.
Methyl ethyl pent-2-ene-1,5-dioate: Similar to this compound but with different ester group positioning, affecting its chemical behavior.
This compound stands out due to its mixed ester groups, providing unique reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
85508-07-2 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
5-O-ethyl 1-O-methyl (E)-pent-2-enedioate |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(10)6-4-5-7(9)11-2/h4-5H,3,6H2,1-2H3/b5-4+ |
Clave InChI |
GXAFCCDGFFYTOP-SNAWJCMRSA-N |
SMILES isomérico |
CCOC(=O)C/C=C/C(=O)OC |
SMILES canónico |
CCOC(=O)CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















